molecular formula C14H10N2O3 B1146014 2-(2-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid CAS No. 158040-76-7

2-(2-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid

Cat. No. B1146014
M. Wt: 254.24
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 2-(2-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid, typically involves the cyclization of o-phenylenediamines with carboxylic acids or their derivatives under acidic conditions. A method involves the conversion of α-hydroxy benzyl benzimidazole to its α-bromo counterpart, followed by cyclocondensation with appropriate reagents to introduce various substituents, indicating the versatility of synthesis approaches for benzimidazole derivatives (Sharma, Kohli, & Sharma, 2010). Another approach utilizes salicylaldehyde, undergoing hydroxymethylation and cyclization, to achieve the desired benzimidazole framework with high fluorescence quantum yield and significant Stokes shift, showcasing the adaptability of synthetic routes based on the functionalization of the benzimidazole core (Gu An-zhong, 2010).

Molecular Structure Analysis

Benzimidazoles, including 2-(2-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid, exhibit a planar molecular structure conducive to π-π stacking interactions, which are crucial for their binding to biological targets. The flexibility in substituting at various positions on the benzimidazole ring allows for the modulation of its electronic and steric properties, significantly affecting its molecular interactions and biological activities. The molecular structure is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectroscopy, providing insights into the compound's electronic environment and structural integrity (Xia et al., 2013).

Chemical Reactions and Properties

Benzimidazole derivatives, including 2-(2-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid, participate in a variety of chemical reactions, such as N-alkylation, cycloaddition, and electrophilic substitution, reflecting their chemical versatility. These reactions are pivotal for the further functionalization of the benzimidazole core, enabling the synthesis of a wide range of derivatives with varied biological activities. The reactivity of the benzimidazole moiety is influenced by the nature of the substituents, which can either activate or deactivate the ring towards further chemical transformations (Wang, Sarris, Sauer, & Djurić, 2006).

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing a range of compounds related to 2-(2-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid, demonstrating the versatility and reactivity of such compounds. For instance, novel indole-benzimidazole derivatives were prepared by condensing indole carboxylic acids with substituted o-phenylenediamines, showcasing the potential for creating diverse molecular structures (Wang et al., 2016). Additionally, benzoxazoles and benzimidazoles can be efficiently synthesized from carboxylic acids, highlighting the ease of functionalization and modification of these compounds (Wang et al., 2006).

Biological Evaluation and Therapeutic Potentials

Several studies have focused on evaluating the biological activities of benzimidazole derivatives. A notable example includes the synthesis and examination of substituted 2-(phenyl)-3H-benzo(d)imidazole-5-carboxylic acids for their antiproliferative effects against breast cancer cell lines, where compounds exhibited significant activity, suggesting potential therapeutic applications (Karthikeyan et al., 2017). Another study synthesized new benzimidazoles derivatives exhibiting potent activity against Candida species, indicating their potential as antifungal agents (Göker et al., 2002).

Future Directions

The compound 2-(2-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid has been used in the development of a fluorescence sensor targeting boronic acids for versatile application in Boron Neutron Capture Therapy . This suggests potential future directions in the development of sensors and therapeutic agents.

properties

IUPAC Name

2-(2-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c17-12-4-2-1-3-9(12)13-15-10-6-5-8(14(18)19)7-11(10)16-13/h1-7,17H,(H,15,16)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQMSSZACZXILU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654535
Record name 2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid

CAS RN

158040-76-7
Record name 2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.